molecular formula C17H15N3O2 B2733960 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenylurea CAS No. 2034498-98-9

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenylurea

Cat. No. B2733960
M. Wt: 293.326
InChI Key: ORSCPHVOLYVQSL-UHFFFAOYSA-N
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Description

The compound “1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenylurea” is a complex organic molecule. It contains a furan ring, a pyridine ring, and a phenyl ring, all connected by a urea linkage . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The phenyl ring is a six-membered carbon ring, typical of many organic compounds .


Synthesis Analysis

The synthesis of such a compound could potentially involve multicomponent reactions (MCRs), which are a series of simultaneous multi bond-forming reactions . These reactions enable the construction of structurally diverse compounds through combinatorial interactions between simple starting materials, leading to the target products by one-pot operation . A similar compound, [4- (4-aryl)-5- (cyclohexylamino)-2- (pyridin-2-yl)furan-3-yl] (pyridin-2-yl)methanones, was synthesized via a multicomponent reaction of 1,3-di (pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The furan, pyridine, and phenyl rings would contribute to the aromaticity of the molecule, while the urea linkage would introduce polarity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The furan ring, for example, is known to be reactive due to its aromaticity and the presence of an oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, aromatic rings, and the overall size and shape of the molecule would influence properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A study discussed the synthesis of various heterocyclic compounds, including those containing pyrimidine and pyridazine structural fragments. These compounds are crucial in constructing molecules with pyridine and pyridazine fragments, which are analogues of nitrogen-containing bases of the pyrimidine series. The study highlighted the development of new biologically active compounds with these moieties, emphasizing the importance of heterocyclic chromenone fragments in altering the reaction route and leading to specific furan-2(3H)-ones derivatives (Aniskova, Grinev, & Yegorova, 2017).

Development of PKCtheta Inhibitors

Research on PKCtheta inhibitors identified compounds with significant inhibitory effects, including those with a furan group. The study explored variations in the water-solubilizing group on the phenyl ring and replacing the phenyl ring with monocyclic heteroaryl rings like furan, demonstrating the compound's potential in inhibiting PKCtheta (Subrath et al., 2009).

Microwave Assisted Synthesis and Biological Evaluation

A research project utilized microwave irradiation methods to synthesize novel pyrazoline derivatives, including those with a furan-2-yl component. These compounds were evaluated for their anti-inflammatory and antibacterial activities, demonstrating significant biological activities. The study also highlighted the efficiency and environmental friendliness of microwave irradiation methods compared to conventional heating (Ravula et al., 2016).

Antiprotozoal Agents

The development of antiprotozoal agents included synthesizing imidazo[1,2-a]pyridines with a furan-2-yl component. These compounds exhibited strong DNA affinities and potent in vitro activities against T. b. rhodesiense and P. falciparum, as well as in vivo activity in the trypanosomal STIB900 mouse model. This highlights the compound's potential as a basis for creating effective antiprotozoal medications (Ismail et al., 2004).

Antimicrobial Activity of Chitosan Schiff Bases

A study focused on synthesizing and characterizing chitosan Schiff bases with heteroaryl pyrazole derivatives, including a furan-2-yl component. The antimicrobial activities of these compounds were screened against various bacteria and fungi, demonstrating their potential as antimicrobial agents (Hamed et al., 2020).

Future Directions

Future research could focus on exploring the potential biological activities of this compound, as well as optimizing its synthesis. The development of efficient, selective synthetic methods for such compounds could have significant implications in medicinal chemistry .

properties

IUPAC Name

1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-17(20-16-4-2-1-3-5-16)19-10-13-8-15(11-18-9-13)14-6-7-22-12-14/h1-9,11-12H,10H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSCPHVOLYVQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenylurea

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